

# Introduction: Navigating Data Scarcity Through Chemical Principles

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## Compound of Interest

Compound Name: *2-Chloro-6-isopropoxy pyridine*

Cat. No.: *B2530311*

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For researchers and professionals in drug development, a thorough understanding of a compound's physical properties is the bedrock of successful synthesis, formulation, and application. **2-Chloro-6-isopropoxy pyridine**, a substituted heterocyclic compound, represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. However, a comprehensive, experimentally verified dataset for this specific molecule is not readily available in public literature.

This guide, therefore, adopts a principled, expert-driven approach. Instead of merely noting the absence of data, we will elucidate the physical properties of **2-Chloro-6-isopropoxy pyridine** by examining its closely related, well-characterized homologs, primarily 2-Chloro-6-methoxy pyridine. By analyzing the established data for this analog and applying fundamental chemical principles, we can project the expected properties of the target compound. This methodology not only provides valuable estimations but also deepens the reader's understanding of structure-property relationships within the 2-chloro-6-alkoxy pyridine class.

## Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental identifiers. The key distinction within the homologous series discussed herein is the nature of the alkoxy group at the 6-position of the pyridine ring.

The molecular structure directly influences intermolecular forces (van der Waals forces, dipole-dipole interactions) and molecular packing, which in turn dictate the macroscopic physical properties such as boiling point, density, and solubility. The presence of an electronegative

chlorine atom and a nitrogen atom in the pyridine ring, combined with an ether linkage, creates a molecule with distinct electronic and steric characteristics.

2-Chloro-6-isopropoxyppyridine

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Caption: Molecular Structure of **2-Chloro-6-isopropoxyppyridine**.

Table 1: Core Molecular Identifiers

Property	2-Chloro-6-methoxyppyridine	2-Chloro-6-isopropoxyppyridine (Target)
CAS Number	17228-64-7[1]	Not definitively assigned
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO	C <sub>8</sub> H <sub>10</sub> ClNO
Molecular Weight	143.57 g/mol	171.62 g/mol
Synonyms	6-Chloro-2-methoxyppyridine	6-Chloro-2-isopropoxyppyridine

## Comparative Analysis of Physicochemical Properties

The transition from a methoxy (-OCH<sub>3</sub>) to an isopropoxy (-OCH(CH<sub>3</sub>)<sub>2</sub>) group involves adding two methyl groups, significantly increasing the molecule's size, mass, and surface area. This structural change is the primary determinant of the differences in physical properties. The following table summarizes the known data for the methoxy analog and provides scientifically grounded estimates for **2-chloro-6-isopropoxyppyridine**.

Table 2: Summary of Physical Properties (Known vs. Estimated)

Physical Property	2-Chloro-6-methoxypyridine (Experimental Data)	2-Chloro-6-isopropoxypyridine (Estimated)	Causality of the Trend
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	Both are relatively small, substituted pyridines expected to be liquid at STP.
Boiling Point	185-186 °C (lit.) <sup>[1]</sup>	~205 - 215 °C	Increased molecular weight and surface area lead to stronger van der Waals forces, requiring more energy for vaporization.
Density	1.207 g/mL at 25 °C (lit.) <sup>[1]</sup>	~1.15 g/mL at 25 °C	While mass increases, the volume increases more substantially due to the bulkier isopropoxy group, likely leading to a slight decrease in density.
Solubility in Water	Slightly soluble	Sparingly soluble	The larger, nonpolar alkyl portion of the isopropoxy group decreases overall polarity, reducing miscibility with water.
Solubility in Organics	Soluble in ethanol, ether, CH <sub>2</sub> Cl <sub>2</sub>	Soluble in ethanol, ether, CH <sub>2</sub> Cl <sub>2</sub> , THF	The molecule retains significant nonpolar character, ensuring good solubility in common organic solvents.

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Refractive Index	n <sub>20/D</sub> 1.528 (lit.) <sup>[1]</sup>	~1.520	The increase in molecular volume and potential decrease in density would likely result in a slightly lower refractive index.
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## Spectroscopic Signature: A Predictive Guide

While experimental spectra for **2-chloro-6-isopropoxy**pyridine are not available, its structure allows for a confident prediction of its key spectroscopic features. This is invaluable for researchers aiming to synthesize or identify this compound.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The key signals would be:

- **Isopropoxy Group:** A septet (one proton, -OCH(CH<sub>3</sub>)<sub>2</sub>) around 4.5-5.5 ppm and a corresponding doublet (six protons, -OCH(CH<sub>3</sub>)<sub>2</sub>) around 1.3-1.5 ppm. The downfield shift of the septet is due to the deshielding effect of the adjacent oxygen atom.
- **Pyridine Ring:** Three aromatic protons exhibiting a distinct splitting pattern. Typically, for a 2,6-disubstituted pyridine, one would expect a triplet (for H<sub>4</sub>) and a doublet (for H<sub>3</sub> and H<sub>5</sub>), with chemical shifts between 6.5 and 7.8 ppm.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR would confirm the carbon framework:

- **Isopropoxy Group:** Two signals, one for the methine carbon (-CH(CH<sub>3</sub>)<sub>2</sub>) around 65-75 ppm and one for the methyl carbons (-CH(CH<sub>3</sub>)<sub>2</sub>) around 20-25 ppm.
- **Pyridine Ring:** Five distinct signals for the aromatic carbons, with the carbon atoms attached to the chlorine (C<sub>2</sub>) and oxygen (C<sub>6</sub>) being the most downfield (typically >150 ppm).

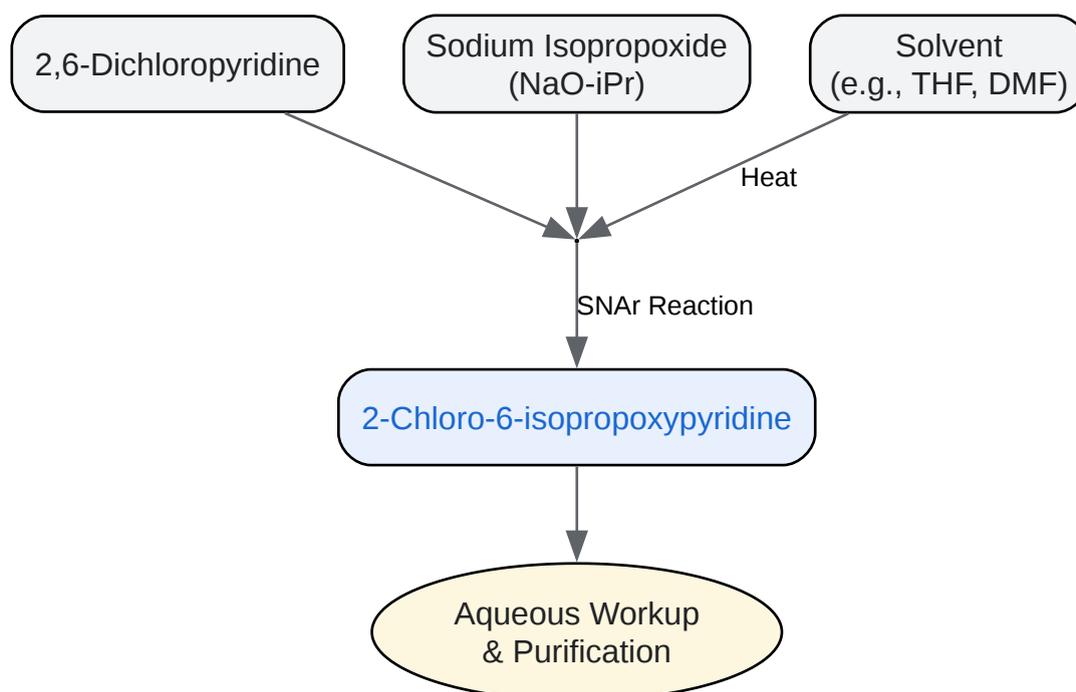
### Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorptions for the functional groups present:

- C-O-C Stretch (Ether): A strong, characteristic band in the region of 1250-1000  $\text{cm}^{-1}$ .
- C=N and C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1600-1400  $\text{cm}^{-1}$  region.
- C-Cl Stretch: A band in the 800-600  $\text{cm}^{-1}$  region.
- C-H Stretch (Aliphatic): Bands just below 3000  $\text{cm}^{-1}$  (2950-2850  $\text{cm}^{-1}$ ).

## Synthesis and Reactivity: An Overview

Understanding the synthesis of **2-chloro-6-isopropoxyppyridine** provides context for its potential impurities and handling requirements. A common and logical synthetic route is the nucleophilic aromatic substitution of 2,6-dichloropyridine with sodium isopropoxide, a variation of the Williamson ether synthesis.



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Caption: Plausible synthetic workflow for **2-Chloro-6-isopropoxyppyridine**.

The reactivity of the molecule is dominated by the 2-chloro substituent. The pyridine ring is electron-deficient, which makes the chlorine atom susceptible to displacement by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing

for the introduction of amines, thiols, and other functional groups to build more complex molecular architectures.

## Laboratory Protocols

Adherence to well-defined, validated protocols is essential for safety, reproducibility, and purity.

### Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

- Objective: To synthesize **2-Chloro-6-isopropoxy**pyridine from 2,6-dichloropyridine.
- Materials:
  - 2,6-Dichloropyridine (1.0 eq)
  - Sodium Isopropoxide (1.1 eq)
  - Anhydrous Tetrahydrofuran (THF)
  - Argon or Nitrogen gas supply
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
  - Ethyl acetate
  - Brine
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Methodology:
  - Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas (Argon) inlet.
  - Reagent Addition: Charge the flask with 2,6-dichloropyridine and anhydrous THF. Stir until fully dissolved.

- Nucleophile Addition: Carefully add sodium isopropoxide portion-wise to the solution at room temperature. The reaction may be mildly exothermic.
- Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quenching: Once the starting material is consumed, cool the reaction to 0 °C using an ice bath. Slowly add saturated aqueous NH<sub>4</sub>Cl to quench the excess sodium isopropoxide.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

## Protocol: Sample Preparation for NMR Analysis

- Objective: To prepare a sample of synthesized **2-Chloro-6-isopropoxy**pyridine for <sup>1</sup>H and <sup>13</sup>C NMR analysis.
- Materials:
  - Purified product (~10-20 mg)
  - Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS)
  - NMR tube
  - Pasteur pipette
  - Vial

- Methodology:
  - Weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial.
  - Using a Pasteur pipette, add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  with TMS to the vial.
  - Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
  - Transfer the solution into a clean, dry NMR tube using the Pasteur pipette.
  - Cap the NMR tube securely. Wipe the outside of the tube clean.
  - The sample is now ready for insertion into the NMR spectrometer for analysis.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-chloro-6-isopropoxy-pyridine** is not widely available, the safety profile can be inferred from related halogenated pyridines and alkoxy-pyridines.<sup>[2][3][4]</sup>

- Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, and a skin and eye irritant.<sup>[2][4]</sup>
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes.<sup>[3]</sup> Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.
- Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

## Conclusion

**2-Chloro-6-isopropoxy-pyridine** is a valuable building block whose physical properties can be confidently estimated through the principles of homology. By understanding the structure-

property relationships demonstrated by analogs like 2-chloro-6-methoxypyridine, researchers can effectively plan synthetic routes, design purification strategies, and anticipate the handling requirements for this compound. The predictive data and protocols provided in this guide serve as a robust starting point for any scientific investigation involving this and related chemical entities, empowering researchers to proceed with a higher degree of certainty and safety.

## References

- Pipzine Chemicals. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China.
- CymitQuimica. 2-chloro-6-isopropyl-pyridine-3-carboxylic acid.
- ChemicalBook. 2-Chloro-6-Isopropylpyridine | 120145-22-4.
- Sigma-Aldrich. SAFETY DATA SHEET.
- The Royal Society of Chemistry. Supporting Information.
- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) <sup>1</sup>H NMR spectrum.
- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%.
- Boron Molecular. Buy 2-Chloro-6-isopropylpyridine-3-boronic acid.
- VSNCHEM. vp15034 2-chloro-6-isopropyl pyridine.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Organic Syntheses. Organic Syntheses Procedure.
- ChemicalBook. 2-Chloro-6-Isopropylpyridine (120145-22-4) <sup>1</sup>H NMR spectrum.
- Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet.
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

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## Sources

- 1. 2-氯-6-甲氧基吡啉 98% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 2. [tcichemicals.com](https://tcichemicals.com) [[tcichemicals.com](https://tcichemicals.com)]
- 3. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- 4. [jubilantingrevia.com](https://jubilantingrevia.com) [[jubilantingrevia.com](https://jubilantingrevia.com)]

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